molecular formula C18H16N6O2 B2720793 2-methyl-N-{[8-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide CAS No. 1775424-38-8

2-methyl-N-{[8-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide

Cat. No. B2720793
CAS RN: 1775424-38-8
M. Wt: 348.366
InChI Key: NAPBSKRJSSAUMU-UHFFFAOYSA-N
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Description

The compound “2-methyl-N-{[8-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide” is a complex organic molecule that contains several heterocyclic moieties, including a 1,2,4-oxadiazole ring, a 1,2,4-triazole ring, and a pyridine ring . These types of structures are often found in pharmaceutical compounds due to their ability to interact with various biological targets .


Molecular Structure Analysis

The molecule contains a 1,2,4-oxadiazole ring, a 1,2,4-triazole ring, and a pyridine ring. These rings are five-membered heterocycles, which contain nitrogen atoms and are capable of binding in the biological system with a variety of enzymes and receptors .

Scientific Research Applications

Synthesis and Biological Activities

  • Novel Compound Synthesis : Research has delved into synthesizing novel derivatives of pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and pyrido[2,3-d]pyrimidine, incorporating various moieties like thiazolo[3,2-a]benzimidazole. These synthesized compounds have shown moderate effects against some bacterial and fungal species, indicating their potential as antimicrobial agents (H. Abdel‐Aziz, N. Hamdy, I. Fakhr, A. Farag, 2008).

  • Antimicrobial and Antitumor Activities : Another study focused on the synthesis of enaminones as precursors to create substituted pyrazoles with notable antimicrobial and antitumor activities. This research highlights the compound's potential in developing new therapeutic agents (S. Riyadh, 2011).

  • Antiavian Influenza Virus Activity : Benzamide-based 5-aminopyrazoles and their fused derivatives have been synthesized, showcasing significant antiviral activities against bird flu influenza (H5N1). This demonstrates the compound's relevance in antiviral research and potential therapeutic applications (A. Hebishy, Hagar T. Salama, G. Elgemeie, 2020).

Chemical Synthesis Techniques

  • Innovative Synthesis Methods : Research into [1,2,4]triazolo[4,3-a]pyridines and 3,5-diaryl-1,2,4-oxadiazoles has developed new synthesis techniques via oxidative cleavage of the C=C double bond, offering new pathways for creating these compounds (S. L. Matcha, S. Vidavalur, 2021).

Structural and Theoretical Studies

  • Experimental and Theoretical Studies : The structural features of related compounds, such as 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5- c ][1,3,5]benzoxadiazocine, have been analyzed both experimentally and theoretically. These studies provide insights into the molecular structure and potential reactivity of similar complex compounds (M. K. Gumus, S. Kansız, Ercan Aydemir, N. Gorobets, N. Dege, 2018).

Future Directions

The future research directions for this compound could involve studying its potential biological activities, given the known activities of compounds with similar structures . Further studies could also focus on optimizing its synthesis and investigating its physical and chemical properties.

properties

IUPAC Name

2-methyl-N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2/c1-11-6-3-4-7-13(11)17(25)19-10-15-21-22-16-14(8-5-9-24(15)16)18-20-12(2)23-26-18/h3-9H,10H2,1-2H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPBSKRJSSAUMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=NN=C3N2C=CC=C3C4=NC(=NO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-N-{[8-(3-methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}benzamide

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